![molecular formula C22H20N2O5S B5882857 2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5882857.png)
2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid
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Overview
Description
2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid, also known as Mecamylamine, is a chemical compound that has been extensively studied for its bioactive properties. It is a non-competitive antagonist of nicotinic acetylcholine receptors, which are found in the nervous system and play a crucial role in various physiological processes.
Mechanism of Action
2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid acts as a non-competitive antagonist of nicotinic acetylcholine receptors, which are found in the nervous system. By binding to these receptors, 2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid blocks the action of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes, including muscle contraction and cognitive function.
Biochemical and Physiological Effects
2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid has been shown to have various biochemical and physiological effects. Studies have suggested that it can modulate the release of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior. 2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid has also been shown to have anti-inflammatory properties, which may be relevant in the context of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid has several advantages for use in lab experiments. It has a well-defined mechanism of action and can be easily synthesized and purified. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
Future Directions
There are several future directions for research on 2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid. One area of interest is the potential therapeutic applications of 2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid in the treatment of various psychiatric disorders. Another area of interest is the development of novel 2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid derivatives with improved pharmacological properties. Additionally, further studies are needed to better understand the biochemical and physiological effects of 2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid and its potential for use in various disease contexts.
Conclusion
In conclusion, 2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid is a chemical compound that has been extensively studied for its bioactive properties. It has a well-defined mechanism of action and has shown potential for therapeutic applications in the treatment of various psychiatric disorders. Further research is needed to better understand its biochemical and physiological effects and its potential for use in various disease contexts.
Synthesis Methods
2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid can be synthesized through a multi-step process involving the reaction of 2-aminobenzoic acid with N-phenylglycine and 4-methylbenzenesulfonyl chloride. The resulting product is then purified and characterized through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-addictive properties, particularly in the context of nicotine addiction. Studies have also suggested that 2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid may have therapeutic potential in the treatment of various psychiatric disorders, including depression and schizophrenia.
properties
IUPAC Name |
2-[[2-(N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-16-11-13-18(14-12-16)30(28,29)24(17-7-3-2-4-8-17)15-21(25)23-20-10-6-5-9-19(20)22(26)27/h2-14H,15H2,1H3,(H,23,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQAKCUZTZZLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid |
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